Atopaxar hydrobromide
Overview
Description
Atopaxar hydrobromide is a 2-iminopyridine derivative and platelet aggregation inhibitor.
Scientific Research Applications
Atopaxar in Coronary Artery Disease
Atopaxar hydrobromide, a reversible protease-activated receptor-1 (PAR-1) antagonist, has been explored for its efficacy in coronary artery disease (CAD). The LANCELOT–CAD trial revealed that atopaxar interferes with thrombin-mediated platelet effects, which could be beneficial in CAD treatment. Although atopaxar led to increased minor bleeding, it showed potential in reducing ischemic events without a significant rise in major bleeding. Further trials are required to validate these effects (Wiviott et al., 2011).
Atopaxar in Acute Coronary Syndromes
Effects on Platelet Activation and Inflammation Markers
Research into atopaxar's effects on markers of platelet activation and inflammation showed mixed results. While atopaxar decreased sCD40L levels, it did not exhibit a broad anti-inflammatory effect. The clinical relevance of these findings, especially the increases in Lp-PLA2 and IL-18 concentrations, needs further investigation (O’Donoghue et al., 2012).
PAR-1 Antagonists: Efficacy and Safety
A broader review of PAR-1 antagonists, including atopaxar, suggested a reduction in cardiovascular mortality risk. However, the increased risk of bleeding with these antagonists requires careful patient selection (Chatterjee et al., 2012).
Potential Benefits in High-Risk Patients
Atopaxar may offer benefits in patients at high risk of recurrent ischemic events when used alongside standard antiplatelet therapy. However, its tolerability, particularly regarding liver enzymes and QTcF interval prolongation, warrants further phase III studies (Wurster & May, 2012).
properties
IUPAC Name |
1-(3-tert-butyl-4-methoxy-5-morpholin-4-ylphenyl)-2-(5,6-diethoxy-4-fluoro-3-imino-1H-isoindol-2-yl)ethanone;hydrobromide | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C29H38FN3O5.BrH/c1-7-37-23-15-19-16-33(28(31)24(19)25(30)27(23)38-8-2)17-22(34)18-13-20(29(3,4)5)26(35-6)21(14-18)32-9-11-36-12-10-32;/h13-15,31H,7-12,16-17H2,1-6H3;1H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UNMBLVOFOAGGCG-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=C(C(=C2C(=C1)CN(C2=N)CC(=O)C3=CC(=C(C(=C3)N4CCOCC4)OC)C(C)(C)C)F)OCC.Br | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C29H39BrFN3O5 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40915664 | |
Record name | 1-[3-tert-Butyl-4-methoxy-5-(morpholin-4-yl)phenyl]-2-(5,6-diethoxy-7-fluoro-1-imino-1,3-dihydro-2H-isoindol-2-yl)ethan-1-one--hydrogen bromide (1/1) | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40915664 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
608.5 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Atopaxar hydrobromide | |
CAS RN |
474550-69-1, 943239-67-6 | |
Record name | Atopaxar hydrobromide [USAN] | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0474550691 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 1-[3-tert-Butyl-4-methoxy-5-(morpholin-4-yl)phenyl]-2-(5,6-diethoxy-7-fluoro-1-imino-1,3-dihydro-2H-isoindol-2-yl)ethan-1-one--hydrogen bromide (1/1) | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40915664 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | ATOPAXAR HYDROBROMIDE | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/K3D2WJ7U0I | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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